Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxylate group and an amino-methyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Attachment of the Amino-Methyl Group: The amino-methyl group is introduced through a nucleophilic substitution reaction, where an amine reacts with a halomethyl derivative.
Methoxyphenyl Substitution: The final step involves the substitution of the amino group with a methoxyphenyl group, typically achieved through a coupling reaction using a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the coupling reactions, and advanced purification techniques like chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The amino-methyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the amino-methyl group can form hydrogen bonds with active site residues. These interactions modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{[(4-methoxyphenyl)amino]methyl}furan-2-carboxylate: Similar structure but with a different position of the methoxy group.
Methyl 5-{[(3-ethoxyphenyl)amino]methyl}furan-2-carboxylate: Similar structure with an ethoxy group instead of a methoxy group.
Methyl 5-{[(3-methoxyphenyl)amino]methyl}thiophene-2-carboxylate: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 5-[(3-methoxyanilino)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-11-5-3-4-10(8-11)15-9-12-6-7-13(19-12)14(16)18-2/h3-8,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIACCOZONROCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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